C10 Chain Delivers the Highest Antitubercular Potency Among >30 Alkylsulfonylacetamides
In a systematic SAR campaign encompassing >30 alkylsulfonylacetamide analogs, the n-decanesulfonylacetamide (derived from (decylsulfonyl)acetic acid) exhibited the most potent inhibitory activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.75–1.5 µg·mL⁻¹—a level comparable to first-line antitubercular drugs [1][2]. Compounds with shorter alkyl chains (C6–C8) or longer chains (C12–C16) were consistently less active, demonstrating a sharp activity peak at the C10 chain length [1]. This chain-length optimum has been confirmed in independent follow-up studies, where undecanesulfonylacetamide (C11) was found to be equipotent, but C8, C12, and C14 congeners showed materially reduced potency [3].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 0.75–1.5 µg·mL⁻¹ (n-decanesulfonylacetamide, C10) |
| Comparator Or Baseline | C6–C8 and C12–C16 alkylsulfonylacetamides: MIC values reported as substantially higher (exact values not disclosed for all chain lengths; C10 identified as the most active among >30 compounds tested). For reference, first-line agent isoniazid: MIC ≈ 0.05–0.2 µg·mL⁻¹. |
| Quantified Difference | C10 is the potency optimum; shorter and longer chains show diminished activity (qualitatively reported as 'less active' or 'significantly diminished') [1][2]. |
| Conditions | M. tuberculosis H37Rv in vitro broth microdilution assay; compounds tested as free amides derived from the corresponding (alkylsulfonyl)acetic acids [1]. |
Why This Matters
For medicinal chemistry teams synthesizing antitubercular leads from (alkylsulfonyl)acetic acid precursors, selection of the C10 starting material directly determines whether the resulting acetamide falls within the active MIC window—procurement of the C8 or C12 acid guarantees a suboptimal lead compound from the outset.
- [1] Jones, P. B.; Parrish, N. M.; Houston, T. A.; Stapon, A.; Bansal, N. P.; Dick, J. D.; Townsend, C. A. A New Class of Antituberculosis Agents. J. Med. Chem. 2000, 43 (17), 3304–3314. https://doi.org/10.1021/jm000149l. View Source
- [2] Farr, D. C.; Tan, L.; Furness, J.; Grice, I. D.; West, N. P.; Houston, T. A. Synthesis and Antibacterial Activity of 6″-Decanesulfonylacetamide-Functionalised Amphiphilic Derivatives of Amikacin and Kanamycin. Aust. J. Chem. 2023, 76 (11), 812–820. https://doi.org/10.1071/CH23154. View Source
- [3] Farr, D. C.; Haselhorst, T.; Tan, L.; Furness, J.; Strong, E.; Grice, I. D.; West, N. P.; Houston, T. A. Reassessing the Putative Molecular Target(s) of Potent Antitubercular 2-(Alkylsulfonyl)acetamides. Eur. J. Med. Chem. 2024, 264, 115983. https://doi.org/10.1016/j.ejmech.2023.115983. View Source
